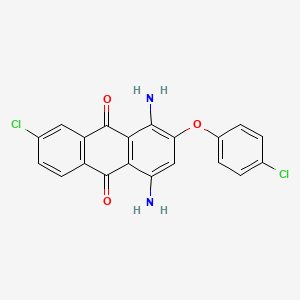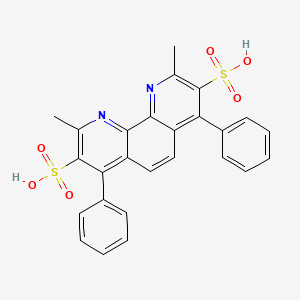
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique electronic properties and is widely used in various scientific and industrial applications, particularly in the fields of chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of styrene and pyridine to form 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline.
Neutralization: The sulfonated product is neutralized with sodium carbonate to yield the disodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings .
化学反応の分析
Types of Reactions
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to remove the sulfonic acid groups, reverting to its parent phenanthroline structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reactions: Electrophilic reagents such as bromine or chloromethane are used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Parent phenanthroline structure.
Substitution: Various substituted phenanthroline derivatives.
科学的研究の応用
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for organic synthesis.
Biology: Employed in biochemical assays to detect metal ions, particularly copper.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The compound exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring system coordinate with metal ions, forming stable complexes. This chelation process is crucial for its applications in metal ion detection and catalysis . The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, making it suitable for various biochemical applications .
類似化合物との比較
Similar Compounds
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Lacks the sulfonic acid groups, making it less soluble in water.
4,7-Diphenyl-1,10-phenanthroline: Does not have the methyl groups at the 2 and 9 positions, affecting its electronic properties.
1,10-Phenanthroline: The parent compound, which lacks both the methyl and phenyl groups, resulting in different chemical behavior.
Uniqueness
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid is unique due to its combination of methyl, phenyl, and sulfonic acid groups. This combination imparts distinct electronic properties and solubility characteristics, making it highly versatile for various applications .
特性
CAS番号 |
99815-52-8 |
|---|---|
分子式 |
C26H20N2O6S2 |
分子量 |
520.6 g/mol |
IUPAC名 |
2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid |
InChI |
InChI=1S/C26H20N2O6S2/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34) |
InChIキー |
SRQLSMYLXLDLLF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


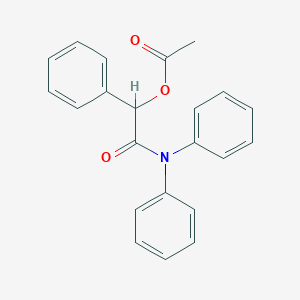
![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
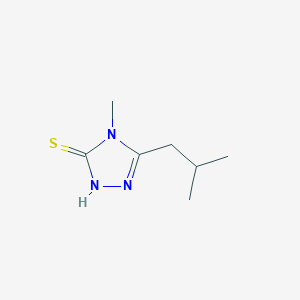
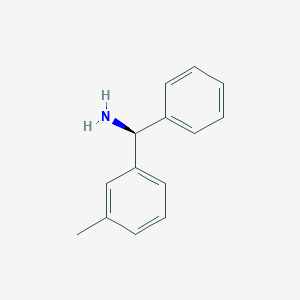
![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)


![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
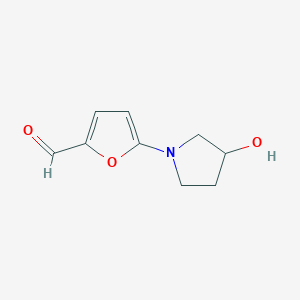
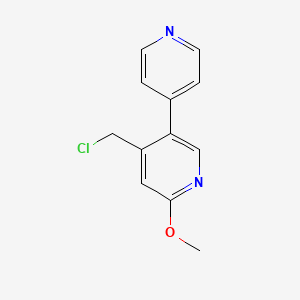
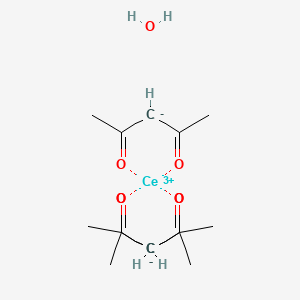

![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
